(1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanamine
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Overview
Description
(1-Isobutyl-3-phenyl-1H-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula C13H18N2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanamine typically involves the cyclization of appropriate precursors. . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1-Isobutyl-3-phenyl-1H-pyrazol-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
(1-Isobutyl-3-phenyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (1-Phenyl-1H-pyrazol-4-yl)methanamine
- (1,3-Diphenyl-1H-pyrazol-4-yl)methanamine
Uniqueness
What sets (1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanamine apart is its unique combination of isobutyl and phenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H19N3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
[1-(2-methylpropyl)-3-phenylpyrazol-4-yl]methanamine |
InChI |
InChI=1S/C14H19N3/c1-11(2)9-17-10-13(8-15)14(16-17)12-6-4-3-5-7-12/h3-7,10-11H,8-9,15H2,1-2H3 |
InChI Key |
GLAUHNAYGDRQBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CC=C2)CN |
Origin of Product |
United States |
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